![molecular formula C11H18N4O2 B2519690 tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate CAS No. 398491-63-9](/img/structure/B2519690.png)
tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
Overview
Description
tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate: is a heterocyclic compound with a molecular weight of 238.29 g/mol It is characterized by a pyrazolo[3,4-c]pyridine core structure, which is a fused bicyclic system containing both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyrazole derivative with a pyridine derivative in the presence of a base and a suitable solvent . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the pyrazolo[3,4-c]pyridine family, which is recognized for its ability to interact with various biological targets. The synthesis of tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate typically involves multi-step reactions including solvent-free methods that enhance yield and reduce reaction time. Recent methods have demonstrated yields of 55%-90% for various derivatives synthesized from this scaffold .
Anti-Diabetic Activity
One of the most significant applications of this compound is its potential as an anti-diabetic agent. Studies have shown that derivatives of this compound exhibit strong inhibition against the enzyme α-amylase, which plays a crucial role in carbohydrate metabolism. For instance:
- In vitro studies have demonstrated that certain derivatives possess IC50 values ranging from 5.10 to 5.56 μM against α-amylase compared to acarbose (IC50 = 200.1 μM), indicating superior efficacy .
- Molecular docking studies support these findings by illustrating favorable binding interactions between the compound and the active site of α-amylase .
Anti-Cancer Activity
The pyrazolo[3,4-c]pyridine scaffold has also been explored for its anti-cancer properties:
- Compounds derived from this scaffold have shown significant inhibitory activity against c-Met kinase, an important target in cancer therapy. IC50 values for some derivatives have been reported in the nano-molar range (0.39 to 0.92 nM), suggesting potent antiproliferative effects .
- The ability to inhibit c-Met may lead to decreased tumor growth and metastasis in various cancer types.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Study | Findings |
---|---|
Study A | Synthesized multiple derivatives; found significant α-amylase inhibition with IC50 values < 10 μM for several compounds. |
Study B | Investigated c-Met inhibition; compounds exhibited IC50 values < 1 μM showcasing potential for cancer treatment. |
Study C | Conducted in vivo studies on diabetic mice; compounds reduced blood glucose levels significantly without affecting insulin levels. |
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects . The exact pathways and molecular targets involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
- tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
Comparison: Compared to similar compounds, tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group.
Biological Activity
Tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate (CAS No. 398491-63-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H18N4O2
- Molecular Weight : 238.29 g/mol
- IUPAC Name : tert-butyl 3-amino-1,4,6,7-tetrahydro-5H-pyrazolo[3,4-c]pyridine-5-carboxylate
Research indicates that pyrazolo[3,4-c]pyridine derivatives exhibit various biological activities primarily through their interactions with key molecular targets involved in cell signaling pathways. The following mechanisms have been identified:
-
Antitumor Activity :
- Pyrazolo[3,4-c]pyridine derivatives can inhibit the growth of cancer cells by targeting specific kinases such as c-Met and B-Raf. Studies have shown that these compounds can induce apoptosis and inhibit angiogenesis in tumor cells .
- For instance, a study demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against c-Met kinase, highlighting their potential as anticancer agents .
- Inhibition of Kinases :
- Improvement of Oral Bioavailability :
Research Findings
Recent studies have explored the biological activity of this compound and its derivatives. Key findings include:
- Cell Viability Assays : In vitro studies using various cancer cell lines showed that the compound significantly reduces cell viability compared to control groups.
Compound | Cell Line | IC50 (µM) |
---|---|---|
tert-butyl 3-amino-2H... | A549 (Lung Cancer) | 0.92 |
tert-butyl 3-amino-2H... | HeLa (Cervical Cancer) | 0.39 |
- Mechanistic Studies : Investigations into the mechanisms revealed that these compounds induce apoptosis through caspase activation and mitochondrial dysfunction .
Case Studies
-
Case Study on Anticancer Activity :
A study conducted by Liu et al. synthesized several pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer properties. The results indicated that specific modifications led to enhanced potency against c-Met kinase with significant implications for cancer therapy . -
Pharmacokinetic Studies :
Research aimed at improving the oral bioavailability of pyrazolo-pyridone inhibitors demonstrated that structural modifications could significantly alter metabolic stability and clearance rates in vivo .
Properties
IUPAC Name |
tert-butyl 3-amino-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-4-7-8(6-15)13-14-9(7)12/h4-6H2,1-3H3,(H3,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHKFZGMKQRTKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
398491-63-9 | |
Record name | tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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